molecular formula C17H29BrN2O4 B13876811 Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B13876811
M. Wt: 405.3 g/mol
InChI Key: PZFJVSGNCSZHED-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butyl group, a bromoacetyl group, and an oxazolidine ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromoacetyl group can yield a variety of substituted derivatives, while oxidation can lead to the formation of carboxylic acids or ketones .

Scientific Research Applications

Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazolidine ring and cyclobutylamino moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to its combination of functional groups and ring structures. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H29BrN2O4

Molecular Weight

405.3 g/mol

IUPAC Name

tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C17H29BrN2O4/c1-16(2,3)24-15(22)20-13(11-23-17(20,4)5)10-19(14(21)9-18)12-7-6-8-12/h12-13H,6-11H2,1-5H3

InChI Key

PZFJVSGNCSZHED-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)CN(C2CCC2)C(=O)CBr)C(=O)OC(C)(C)C)C

Origin of Product

United States

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